(6-Chloropyridin-2-yl)methanamine
Overview
Description
(6-Chloropyridin-2-yl)methanamine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, where a chlorine atom is substituted at the 6th position and a methanamine group is attached to the 2nd position of the pyridine ring.
Biochemical Analysis
Cellular Effects
(6-Chloropyridin-2-yl)methanamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and migration of certain cancer cells, such as PC-9 and HCC-LM3 cells . This compound’s impact on cellular functions highlights its potential in cancer research and treatment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, it may exhibit toxic or adverse effects. It is essential to determine the threshold effects and optimal dosages to minimize toxicity while maximizing therapeutic benefits .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can affect its activity and function. Understanding these transport mechanisms is essential for optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-2-yl)methanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method is the reaction of 2-chloropyridine with formaldehyde and ammonia, which yields this compound . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can be more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amine derivatives, and N-oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(6-Chloropyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the development of bioactive molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds with target molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpyridin-2-yl)methanamine
- (6-Bromopyridin-2-yl)methanamine
- (5-Methylpyridin-2-yl)methanamine
- (5-Trifluoromethylpyridin-2-yl)methanamine
Uniqueness
(6-Chloropyridin-2-yl)methanamine is unique due to the presence of the chlorine atom at the 6th position, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
(6-chloropyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXAPCZSRSQZHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188637-75-4 | |
Record name | (6-chloropyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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